Lidamidine hydrochloride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >38.5 [ug/ml]. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

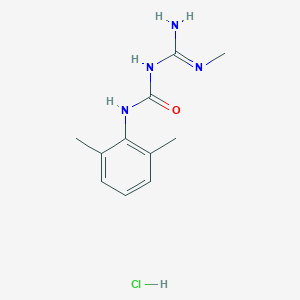

Structure

3D Structure of Parent

属性

IUPAC Name |

1-(2,6-dimethylphenyl)-3-(N'-methylcarbamimidoyl)urea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O.ClH/c1-7-5-4-6-8(2)9(7)14-11(16)15-10(12)13-3;/h4-6H,1-3H3,(H4,12,13,14,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMBONSHXVMDSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)NC(=NC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65009-35-0, 66871-56-5 (Parent) | |

| Record name | Urea, N-(2,6-dimethylphenyl)-N′-[imino(methylamino)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65009-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lidamidine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065009350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,6-Xylyl)-N'-(imino(methylamino)methyl)urea hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066283883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10983557 | |

| Record name | N'-(2,6-Dimethylphenyl)-N-(N-methylcarbamimidoyl)carbamimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10983557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666256 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

66283-88-3, 65009-35-0 | |

| Record name | Urea, N-(2,6-dimethylphenyl)-N′-[imino(methylamino)methyl]-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66283-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lidamidine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065009350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,6-Xylyl)-N'-(imino(methylamino)methyl)urea hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066283883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-(2,6-Dimethylphenyl)-N-(N-methylcarbamimidoyl)carbamimidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10983557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,6-dimethylphenyl)-3-[imino(methylamino)methyl]uronium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2,6-xylyl)-N'-[imino(methylamino)methyl]urea hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LIDAMIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q1Q4QJV3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lidamidine Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidamidine hydrochloride, also known as WHR-1142A, is a potent pharmacological agent recognized for its dual therapeutic applications as both an antihypertensive and an antidiarrheal medication.[1] Its primary mechanism of action is centered on its function as a selective agonist for α2-adrenergic receptors.[2][3] In the central nervous system, this agonism leads to a reduction in sympathetic outflow, resulting in decreased blood pressure.[2] Peripherally, particularly in the gastrointestinal tract, it modulates intestinal motility and secretion, which underlies its efficacy in treating diarrhea. This technical guide provides an in-depth exploration of the molecular and physiological mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action: α2-Adrenergic Receptor Agonism

This compound's pharmacological effects are predominantly mediated through its interaction with α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein, Gi.[4] These receptors are strategically located throughout the central and peripheral nervous systems, playing a crucial role in regulating neurotransmitter release.[5]

Central Nervous System Effects: Antihypertensive Action

In the brainstem, this compound stimulates presynaptic α2-adrenergic autoreceptors on noradrenergic neurons.[2][5] This activation triggers a negative feedback loop that inhibits the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system.[2] The reduction in norepinephrine release leads to decreased sympathetic outflow from the vasomotor center in the brainstem.[2] The physiological consequences of this central action include:

-

Vasodilation: Reduced sympathetic stimulation of α1-adrenergic receptors on vascular smooth muscle results in the widening of blood vessels.[2]

-

Reduced Heart Rate: Decreased sympathetic input to the heart contributes to a lower heart rate.[2]

Together, these effects lead to a decrease in peripheral vascular resistance and a reduction in overall blood pressure.[2]

Peripheral Effects: Antidiarrheal Action

In the gastrointestinal tract, this compound exerts its antidiarrheal effects by stimulating α2-adrenergic receptors in the intestinal mucosa and myenteric plexus.[6] This leads to:

-

Inhibition of Intestinal Motility: this compound has been shown to inhibit contractile activity in the isolated guinea pig ileum and cat colon.[7][8]

-

Increased Electrolyte and Water Absorption: It promotes the absorption of sodium and chloride ions in the intestine, thereby reducing fluid secretion into the intestinal lumen.[6]

Signaling Pathway of this compound

The binding of this compound to the α2-adrenergic receptor initiates a well-defined intracellular signaling cascade. As the receptor is coupled to an inhibitory G-protein (Gi), this interaction leads to the inhibition of adenylyl cyclase.[4] This, in turn, reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[4] The decrease in cAMP levels has several downstream effects, including the modulation of ion channel activity and a reduction in the exocytosis of norepinephrine-containing vesicles from presynaptic nerve terminals.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound in preclinical and clinical studies.

Table 1: Antidiarrheal Efficacy of this compound in Acute Nonspecific Diarrhea [9]

| Treatment Group | Average Number of Bowel Movements (29-hour period) | Average Fecal Weight (grams) |

| Placebo | 5.1 | 576 |

| Lidamidine HCl (10 mg) | 2.4 | 364 |

| Lidamidine HCl (18 mg) | 2.5 | 435 |

Table 2: Effect of this compound on Intestinal Ion Transport in Rabbit Ileum [6]

| Parameter | Control | Lidamidine HCl (10⁻³ M) |

| Net Na⁺ Absorption (µEq/h·cm²) | - | 1.8 ± 0.4 |

| Net Cl⁻ Absorption (µEq/h·cm²) | - | 3.4 ± 0.6 |

| Short Circuit Current (µEq/h·cm²) | - | -2.0 ± 0.4 |

Table 3: Effect of this compound on Motility of Isolated Cat Colon Muscle [8]

| Parameter | This compound |

| EC₅₀ | 1.4 x 10⁻⁵ M |

| EC₁₀₀ | 10⁻⁴ M |

Note: Specific Ki or IC50 values for this compound's binding affinity to α1 versus α2 adrenergic receptors were not available in the reviewed literature. However, it is widely classified as a selective α2-adrenergic agonist.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for α2-adrenergic receptors.[10][11]

Objective: To determine the inhibition constant (Ki) of this compound for α2-adrenergic receptors.

Materials:

-

Cell membranes expressing the α2-adrenergic receptor of interest.

-

Radiolabeled ligand with known affinity for the α2-adrenergic receptor (e.g., [³H]-clonidine).

-

Unlabeled this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing α2-adrenergic receptors in ice-cold lysis buffer. Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration.[12]

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

-

Add increasing concentrations of unlabeled this compound to compete with the radiolabeled ligand for binding to the receptors.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[12]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Isolated Guinea Pig Ileum Motility Assay

This ex vivo experiment assesses the effect of this compound on intestinal smooth muscle contraction.[7]

Objective: To evaluate the inhibitory effect of this compound on agonist-induced contractions of the guinea pig ileum.

Materials:

-

Guinea pig.

-

Tyrode's solution (physiological salt solution).

-

Organ bath with aeration and temperature control (37°C).

-

Isotonic transducer and data acquisition system.

-

Agonists to induce contraction (e.g., acetylcholine, histamine).[7]

-

This compound.

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Cleanse the lumen and cut into segments of 2-3 cm.

-

Mounting: Suspend the ileum segment in an organ bath filled with Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O₂ / 5% CO₂). Attach one end to a fixed hook and the other to an isotonic transducer. Apply a resting tension (e.g., 1 g) and allow the tissue to equilibrate for 30-60 minutes, with periodic washing.

-

Contraction Induction: After equilibration, add a standard dose of an agonist (e.g., acetylcholine) to the organ bath to induce a stable contractile response.

-

Drug Application: Once a consistent response to the agonist is established, introduce varying concentrations of this compound into the organ bath prior to the addition of the agonist.

-

Measurement: Record the changes in the contractile force of the ileum in response to the agonist in the presence and absence of this compound.

-

Data Analysis: Express the contractile response in the presence of this compound as a percentage of the control response. Construct a concentration-response curve to determine the IC50 of this compound for inhibiting the agonist-induced contractions.

Logical Relationships in the Mechanism of Action

The multifaceted mechanism of action of this compound can be summarized through a logical flow diagram that connects its molecular interactions to its systemic physiological effects.

Conclusion

This compound's mechanism of action is firmly rooted in its selective agonism of α2-adrenergic receptors. This targeted interaction elicits distinct and therapeutically beneficial effects in both the central nervous system and the gastrointestinal tract, leading to its dual use as an antihypertensive and antidiarrheal agent. A thorough understanding of its molecular signaling pathways and physiological consequences is paramount for its safe and effective clinical application, as well as for guiding the development of future α2-adrenergic receptor modulators. Further research to precisely quantify its binding affinities for different adrenergic receptor subtypes would provide a more complete picture of its selectivity profile.

References

- 1. Pharmacological properties of this compound (WHR-1142A), a novel antidiarrheal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. Alpha1 and Alpha 2 receptors | Herman Ostrow Orofacial Pain and Oral Medicine Wiki [wiki.ostrowonline.usc.edu]

- 6. Clonidine and lidamidine (WHR-1142) stimulate sodium and chloride absorption in the rabbit intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action studies of this compound (WHR-1142A), a novel antidiarrheal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Different actions of 2 antidiarrheal agents, lidamidine and loperamide, on motility of the isolated cat colon muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Evaluation of the safety and effectiveness of WHR-1142A in the treatment of non-specific acute diarrhea] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 11. benchchem.com [benchchem.com]

- 12. giffordbioscience.com [giffordbioscience.com]

Lidamidine Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Lidamidine Hydrochloride

This compound is a pharmaceutical agent that primarily functions by stimulating alpha-2 adrenergic receptors.[1] These receptors are key components of the sympathetic nervous system, playing a crucial role in regulating various physiological processes, including blood pressure and gastrointestinal motility.[1][4] The activation of these receptors by an agonist like lidamidine leads to a reduction in the release of norepinephrine, a neurotransmitter that constricts blood vessels and increases heart rate.[1] This sympatholytic effect results in decreased peripheral vascular resistance and a lower heart rate, contributing to its antihypertensive effects.[1]

Core Mechanism of Action: Alpha-2 Adrenergic Agonism

This compound exerts its pharmacological effects through its interaction with alpha-2 adrenergic receptors. These G protein-coupled receptors (GPCRs) are classified into three main subtypes: α2A, α2B, and α2C.[4] While all three subtypes are coupled to inhibitory G proteins (Gi/o), their tissue distribution and specific physiological roles can differ.

Key Actions:

-

Central Nervous System: Stimulation of alpha-2 adrenergic receptors in the brainstem leads to a decrease in sympathetic outflow from the central nervous system.[1] This is the primary mechanism behind its antihypertensive effect.

-

Peripheral Nervous System: Lidamidine can also act on presynaptic alpha-2 autoreceptors on peripheral nerve terminals to inhibit the release of norepinephrine.

-

Gastrointestinal Tract: In the intestine, activation of alpha-2 adrenergic receptors can lead to increased absorption of electrolytes and water, contributing to its antidiarrheal effects.[3]

Quantitative Pharmacological Data

A comprehensive search of scientific literature did not yield specific publicly available quantitative data for this compound's binding affinities (Ki values) or functional potencies (EC50 values) at the individual alpha-2 adrenergic receptor subtypes (α2A, α2B, and α2C). To fully characterize the pharmacological profile of lidamidine, the experimental protocols detailed in Section 5 would need to be performed.

For comparative purposes, the table below presents typical binding affinity and functional potency data for the well-characterized alpha-2 adrenergic agonists, clonidine and dexmedetomidine. This illustrates the type of data that would be generated for this compound through the described experimental procedures.

Table 1: Comparative Pharmacological Data for Known Alpha-2 Adrenergic Agonists

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (pEC50) |

|---|---|---|---|

| Dexmedetomidine | Alpha-2A | 0.7 - 1.6 | 9.1 |

| Alpha-2B | 5.9 - 14 | 7.1 | |

| Alpha-2C | 1.8 - 4.2 | 8.5 | |

| Clonidine | Alpha-2A | 3.0 - 41 | 7.8 |

| Alpha-2B | 100 - 1,200 | 6.7 |

| | Alpha-2C | 15 - 150 | 7.9 |

Note: The values presented are compiled from various sources and may vary depending on the experimental conditions and cell systems used.

Signaling Pathways of Alpha-2 Adrenergic Receptors

Upon agonist binding, alpha-2 adrenergic receptors undergo a conformational change, leading to the activation of their associated heterotrimeric Gi/o proteins. This initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5]

Detailed Experimental Protocols

The following protocols are standard methods used to characterize the pharmacological properties of an alpha-2 adrenergic agonist like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for each of the alpha-2 adrenergic receptor subtypes.

Objective: To quantify the affinity of this compound for α2A, α2B, and α2C adrenergic receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing a single human alpha-2 adrenergic receptor subtype (α2A, α2B, or α2C).

-

Radioligand: [3H]-Rauwolscine or [3H]-Yohimbine (non-selective alpha-2 antagonists).

-

Non-specific binding control: Phentolamine or unlabeled yohimbine at a high concentration (e.g., 10 µM).

-

Test compound: this compound in a range of concentrations.

-

Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter.

Methodology:

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.

-

Total Binding: Add binding buffer, radioligand, and cell membranes.

-

Non-specific Binding: Add non-specific binding control, radioligand, and cell membranes.

-

Competition Binding: Add varying concentrations of this compound, radioligand, and cell membranes.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of lidamidine that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Mechanism of action studies of this compound (WHR-1142A), a novel antidiarrheal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clonidine and lidamidine (WHR-1142) stimulate sodium and chloride absorption in the rabbit intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Pharmacological Properties of Lidamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidamidine hydrochloride is a potent antidiarrheal agent that has demonstrated a range of pharmacological effects, primarily attributed to its activity as an alpha-2 adrenergic agonist. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols for key studies are provided, and quantitative data are summarized in structured tables for clarity. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its molecular and physiological effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

This compound, chemically known as 1-(2,6-dimethylphenyl)-3-methylamidinourea hydrochloride, is a compound initially developed and investigated for its potent antidiarrheal properties.[1] Beyond its effects on the gastrointestinal (GI) system, it exhibits a variety of other pharmacological activities, including local anesthetic, anti-ulcer, and mild diuretic effects.[2] Its primary mechanism of action is the stimulation of alpha-2 adrenergic receptors, which leads to a reduction in sympathetic outflow and subsequent physiological responses.[1] This guide synthesizes the available scientific literature to present a detailed technical overview of this compound.

Mechanism of Action

This compound's pharmacological effects are predominantly mediated through its action as an alpha-2 adrenergic agonist.[1][3]

Alpha-2 Adrenergic Receptor Agonism

Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) associated with the inhibitory G-protein, Gi.[4][5][6] Activation of these receptors by an agonist like this compound initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase.[5][6] This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] The reduction in cAMP has several downstream consequences, including the modulation of ion transport and smooth muscle contractility in the intestine.[7][8]

dot

Caption: Alpha-2 Adrenergic Signaling Pathway of this compound.

Effects on the Gastrointestinal System

-

Inhibition of Intestinal Secretion: By activating alpha-2 adrenergic receptors on enterocytes, this compound inhibits intestinal secretion of electrolytes, particularly chloride ions. This is a key mechanism for its antidiarrheal effect.[7][9]

-

Alteration of Intestinal Motility: this compound has been shown to decrease intestinal motility, which contributes to its antidiarrheal action by increasing the transit time of intestinal contents, allowing for greater absorption of water and electrolytes.[10]

-

Inhibition of Gastric Acid Secretion: The compound has been observed to inhibit gastric acid secretion, suggesting a potential role as an anti-ulcer agent.[2]

Other Pharmacological Effects

-

Local Anesthetic Activity: this compound exhibits local anesthetic properties.[2]

-

Cardiovascular Effects: At doses higher than those typically used for its antidiarrheal effects, this compound can impact the cardiovascular system. It has been shown to reduce cardiac output, primarily by decreasing heart rate, and can cause a slight elevation in blood pressure due to increased peripheral resistance.[4]

-

Central Nervous System (CNS) Effects: In contrast to some other antidiarrheal agents, this compound does not appear to potentiate the CNS depressant effects of substances like hexobarbital or ethanol. At high doses, it can produce a general CNS depressant effect.[4]

Pharmacokinetics and Metabolism

This compound is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration. Peak plasma concentrations are typically observed within 30 minutes of ingestion. The compound is extensively metabolized, with over 90% of the drug being altered before excretion. The primary route of elimination is through the urine.

Quantitative Data

The following tables summarize key quantitative data from various pharmacological studies on this compound.

Table 1: Effects on Intestinal Ion Transport in Rabbit Ileum [7]

| Parameter | Control | Lidamidine (10⁻³ M) |

| Short Circuit Current (μEq/h·cm²) | - | -2.0 ± 0.4 |

| Net Na⁺ Absorption (μEq/h·cm²) | - | 1.8 ± 0.4 |

| Net Cl⁻ Absorption (μEq/h·cm²) | - | 3.4 ± 0.6 |

| Tissue Conductance (mmho/cm²) | - | 10.0 ± 1.6 |

Table 2: Effects on Gastric Emptying in Healthy Volunteers [5]

| Parameter | Placebo | Lidamidine (12 mg) | Lidamidine (18 mg) |

| Half-emptying time (min) | - | Trend towards increase (p=0.06) | - |

| Area under the curve | - | Significantly increased (p<0.05) | Significantly increased (p<0.05) |

Table 3: Cardiovascular Effects in Anesthetized Dogs (doses > 1 mg/kg i.v.) [4]

| Parameter | Effect |

| Cardiac Output | Reduced |

| Heart Rate | Depressed |

| Blood Pressure | Slightly Elevated |

| Peripheral Resistance | Increased |

Table 4: Acute Oral LD50 [2]

| Species | Sex | LD50 (mg/kg) (95% CI) |

| Mice | Male | 260 (208, 328) |

| Rats | Male | 267 (212, 336) |

| Rats | Female | 160 (130, 197) |

Experimental Protocols

In Vitro Intestinal Ion Transport Studies (Ussing Chamber)[7]

dot```dot digraph "Ussing Chamber Experimental Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [arrowhead=vee, color="#5F6368"];

A [label="1. Rabbit Ileum Excision\nand Mucosal Stripping"]; B [label="2. Mounting of Ileal Mucosa\nin Ussing Chamber"]; C [label="3. Equilibration with\nRinger's Solution (37°C, gassed with 95% O2/5% CO2)"]; D [label="4. Measurement of Basal Electrical Parameters\n(Short-Circuit Current, Potential Difference, Conductance)"]; E [label="5. Addition of this compound\nto the Mucosal and/or Serosal Side"]; F [label="6. Continuous Monitoring and Recording\nof Changes in Electrical Parameters"]; G [label="7. Data Analysis to Determine Effects\non Ion Transport"];

A -> B -> C -> D -> E -> F -> G; }

Caption: Gastric Emptying and Intestinal Transit Experimental Workflow.

-

Study Design: A double-blind, randomized, placebo-controlled study is conducted in healthy human volunteers.

-

Gastric Emptying Assessment:

-

Test Meal: Subjects ingest a solid-phase meal labeled with a radioisotope (e.g., ⁹⁹ᵐTc-sulfur colloid mixed with eggs).

-

Imaging: The stomach is imaged using a gamma camera at regular intervals (e.g., every 15 minutes for 2 hours).

-

Data Analysis: The rate of gastric emptying is determined by calculating the half-emptying time and the area under the gastric emptying curve.

-

-

Small Intestine Transit Time Assessment:

-

Lactulose Breath Hydrogen Test: Subjects ingest a solution of lactulose, a non-absorbable sugar.

-

Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 15 minutes for 4 hours).

-

Analysis: The concentration of hydrogen in the breath is measured. The time to a significant and sustained rise in breath hydrogen, indicating the arrival of lactulose in the colon, is used to determine the small intestine transit time.

-

In Vitro Isolated Guinea Pig Ileum Contractility Assay

-

Tissue Preparation: A segment of the terminal ileum is removed from a euthanized guinea pig and placed in a bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C and aerated with 95% O₂ and 5% CO₂.

-

Experimental Setup: The ileal segment is suspended in an organ bath and connected to an isometric force transducer to record contractions.

-

Procedure: After an equilibration period, the tissue is stimulated with various contractile agents (e.g., acetylcholine, histamine, serotonin). The effect of this compound on the contractile responses to these agents is then assessed by adding it to the bath at various concentrations.

Conclusion

This compound is a multifaceted pharmacological agent with potent antidiarrheal properties as its primary clinical application. Its mechanism of action, centered on alpha-2 adrenergic receptor agonism, leads to significant effects on intestinal secretion and motility. Furthermore, it exhibits other notable pharmacological activities that warrant further investigation. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to understand and further explore the therapeutic potential of this compound.

References

- 1. Alpha2 adrenoceptors regulate proliferation of human intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Alpha(2) adrenoceptors regulate proliferation of human intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Alpha2-adrenergic regulation of NO production alters postoperative intestinal smooth muscle dysfunction in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Review article: adrenergic control of motor and secretory function in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of moderate exercise on salt and water transport in the human jejunum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. α2-Adrenoceptors in the enteric nervous system: a study in α2A-adrenoceptor-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

Lidamidine Hydrochloride: A Technical Guide to its Antihypertensive Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Lidamidine hydrochloride is a guanidine derivative that has been primarily characterized as an antidiarrheal agent.[1] However, its structural and functional similarity to other α2-adrenergic agonists, such as clonidine, has led to investigations into its cardiovascular effects.[1][2] The antihypertensive potential of this compound stems from its ability to modulate the sympathetic nervous system, a key regulator of blood pressure.[2] This guide will explore the core scientific principles underlying the antihypertensive properties of this compound.

Mechanism of Action: Alpha-2 Adrenergic Agonism

The primary mechanism by which this compound exerts its antihypertensive effect is through its agonistic activity at α2-adrenergic receptors.[2][3] These receptors are a critical component of the sympathetic nervous system and are found in both the central and peripheral nervous systems.[4][5]

Central Nervous System (CNS) Effects:

-

Sympatholytic Action: this compound stimulates α2-adrenergic receptors in the brainstem, particularly in the nucleus tractus solitarii.[2][6] This stimulation inhibits the release of norepinephrine from presynaptic nerve terminals, leading to a reduction in sympathetic outflow from the central nervous system.[2][6]

-

Consequences of Reduced Sympathetic Outflow:

-

Decreased Heart Rate: Reduced sympathetic stimulation of the heart results in a lower heart rate (negative chronotropy).[2]

-

Vasodilation: A decrease in sympathetic tone leads to the relaxation of vascular smooth muscle, causing vasodilation and a subsequent reduction in total peripheral resistance.[2]

-

Reduced Cardiac Output: The combination of a slower heart rate and reduced peripheral resistance can lead to a decrease in cardiac output.[3]

-

Peripheral Nervous System Effects:

-

Presynaptic Inhibition: Similar to its action in the CNS, this compound can act on presynaptic α2-adrenergic receptors on peripheral sympathetic nerve terminals to inhibit the release of norepinephrine.[5]

-

Postsynaptic Effects and Biphasic Blood Pressure Response: Alpha-2 adrenergic agonists can also have a direct effect on postsynaptic α2B-adrenergic receptors located on vascular smooth muscle, which can cause vasoconstriction.[4] This can lead to a biphasic blood pressure response, where an initial, transient increase in blood pressure (due to peripheral vasoconstriction) is followed by a more sustained decrease in blood pressure (due to the central sympatholytic effect).[4] This phenomenon is dose-dependent and has been observed with other α2-agonists.[4][7]

Signaling Pathway

This compound, as an α2-adrenergic agonist, initiates a well-defined intracellular signaling cascade. Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi).[5]

Preclinical Data

Preclinical studies in animal models have provided the primary evidence for the cardiovascular effects of this compound.

Hemodynamic Effects in Anesthetized Dogs

A key study investigating the cardiovascular effects of this compound was conducted in anesthetized dogs. The findings from this study are summarized in the table below.

| Parameter | Dose | Observation | Reference |

| Cardiac Output | > 1 mg/kg i.v. | Reduced | [3] |

| Heart Rate | > 1 mg/kg i.v. | Depressed | [3] |

| Blood Pressure | > 1 mg/kg i.v. | Slightly Elevated | [3] |

| Peripheral Resistance | > 1 mg/kg i.v. | Increased | [3] |

i.v. - intravenous

These results in anesthetized animals suggest a dominant peripheral vasoconstrictor effect at the tested doses, leading to an increase in peripheral resistance and a slight elevation in blood pressure, despite a reduction in cardiac output and heart rate.[3] This contrasts with the expected centrally-mediated antihypertensive effect and may be attributable to the anesthetic used or the dose administered, potentially highlighting the biphasic nature of α2-agonist activity.[4]

Studies in Conscious Animals

Data from studies on the antihypertensive effects of this compound in conscious, hypertensive animal models, such as the Spontaneously Hypertensive Rat (SHR), are not extensively reported in the available literature. Such studies would be crucial to more accurately assess its therapeutic potential, as anesthesia can significantly alter cardiovascular reflexes and drug responses.

Experimental Protocols

The following sections detail generalized protocols for key experiments used to evaluate the antihypertensive properties of compounds like this compound.

In Vivo Blood Pressure Measurement in Conscious Rats

Objective: To determine the effect of a test compound on blood pressure and heart rate in conscious, unrestrained rats, often using a hypertensive model like the Spontaneously Hypertensive Rat (SHR).

Methodology: Radiotelemetry

-

Animal Model: Male Spontaneously Hypertensive Rats (SHR) are a commonly used model as they genetically develop hypertension, mimicking essential hypertension in humans.[8]

-

Transmitter Implantation:

-

Rats are anesthetized.

-

A telemetry transmitter, consisting of a fluid-filled catheter and a transmitter body, is surgically implanted.

-

The catheter is inserted into the abdominal aorta, and the transmitter body is secured in the abdominal cavity.

-

Animals are allowed a recovery period of at least one week.

-

-

Data Acquisition:

-

The implanted transmitter wirelessly sends continuous blood pressure and heart rate data to a receiver placed under the animal's cage.

-

Data is collected and analyzed using specialized software.

-

-

Drug Administration:

-

After a baseline recording period, this compound is administered, typically via oral gavage or intraperitoneal injection.

-

Blood pressure and heart rate are continuously monitored to determine the onset, magnitude, and duration of the drug's effect.

-

Methodology: Tail-Cuff Plethysmography

-

Animal Restraint and Acclimatization: Rats are placed in a restrainer to limit movement. It is crucial to acclimate the animals to this procedure over several days to minimize stress-induced blood pressure elevation.

-

Blood Pressure Measurement:

-

A small cuff is placed around the base of the rat's tail.

-

The cuff is inflated to a pressure above the expected systolic blood pressure, occluding blood flow.

-

The cuff is then slowly deflated, and a sensor detects the return of blood flow (pulse).

-

The pressure at which the pulse returns is recorded as the systolic blood pressure.

-

-

Drug Administration and Measurement:

-

Baseline blood pressure is measured.

-

This compound is administered.

-

Blood pressure is measured at various time points after drug administration to construct a time-course of the antihypertensive effect.

-

Radioligand Binding Assay for Alpha-2 Adrenergic Receptors

Objective: To determine the binding affinity (e.g., Ki or IC50) of this compound for α2-adrenergic receptors.

Methodology:

-

Membrane Preparation:

-

A tissue or cell line expressing the α2-adrenergic receptor subtype of interest (e.g., α2A, α2B, α2C) is homogenized.

-

The cell membranes containing the receptors are isolated by centrifugation.

-

-

Competitive Binding Assay:

-

A constant concentration of a radiolabeled ligand known to bind to the α2-adrenergic receptor (e.g., [3H]-clonidine or [3H]-rauwolscine) is incubated with the membrane preparation.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

-

The reaction is allowed to reach equilibrium.

-

-

Separation and Quantification:

-

The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

-

Data Analysis:

-

The data is plotted as the percentage of specific binding of the radioligand versus the concentration of this compound.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.

-

The Ki (inhibitory constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Clinical Studies in Hypertension

A thorough review of publicly available clinical trial registries and scientific literature did not yield any significant data on clinical trials specifically evaluating the antihypertensive efficacy of this compound in humans. While some studies have investigated its effects in humans in the context of its antidiarrheal properties, dedicated hypertension trials appear to be lacking or are not in the public domain.[9]

Discussion and Future Directions

This compound demonstrates a clear mechanism of action as an α2-adrenergic agonist, a class of drugs known for their antihypertensive effects.[2] Preclinical data in anesthetized dogs confirm its interaction with the cardiovascular system, leading to reductions in heart rate and cardiac output.[3] However, the observed increase in peripheral resistance and slight elevation in blood pressure in this model highlight the complexity of its pharmacological profile and the potential for biphasic or species-specific effects.[3][4]

For a comprehensive understanding of its antihypertensive potential, further research is warranted, particularly:

-

Dose-response studies in conscious, hypertensive animal models: These studies would provide more clinically relevant data on its efficacy in lowering blood pressure without the confounding effects of anesthesia.

-

Receptor subtype selectivity: Determining the binding affinities of this compound for the α2A, α2B, and α2C adrenergic receptor subtypes would help to predict its specific central and peripheral effects and potential side-effect profile.

-

Evaluation in combination therapy: Investigating its effects in combination with other classes of antihypertensive agents could reveal synergistic interactions.

Conclusion

References

- 1. Clonidine and lidamidine (WHR-1142) stimulate sodium and chloride absorption in the rabbit intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Effects of this compound (WHR-1142A), a novel antidiarrheal agent on the cardiovascular and central nervous systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 6. What are Alpha 2 adrenoceptor agonists and how do they work? [synapse.patsnap.com]

- 7. Human response to alpha2-adrenergic agonist stimulation studied in an isolated vascular bed in vivo: Biphasic influence of dose, age, gender, and receptor genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of lidamidine, a proposed alpha 2-adrenoreceptor agonist, on salt and water transport in human jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]

Lidamidine Hydrochloride: An In-Depth Technical Guide on its Effects on the Sympathetic Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidamidine hydrochloride is a potent α2-adrenergic receptor agonist that exerts significant effects on the sympathetic nervous system. Primarily recognized for its antihypertensive and antidiarrheal properties, its mechanism of action is centered on the stimulation of α2-adrenergic receptors in the central nervous system (CNS). This activation leads to a reduction in sympathetic outflow, resulting in decreased norepinephrine release and subsequent modulation of cardiovascular and gastrointestinal functions. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, with a focus on its interaction with the sympathetic nervous system. It includes a summary of quantitative data from preclinical studies, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.

Introduction

This compound, chemically known as 1-(2,6-dimethylphenyl)-3-methylamidinourea hydrochloride, is a pharmacological agent that has been investigated for its therapeutic potential in managing conditions such as hypertension and diarrhea.[1] Its primary mechanism of action involves the stimulation of α2-adrenergic receptors, which are key regulators of sympathetic nervous system activity.[2] By acting on these receptors, particularly within the brainstem, lidamidine effectively diminishes the central sympathetic outflow, leading to a cascade of physiological responses.[2] This guide will delve into the technical aspects of lidamidine's effects, providing researchers and drug development professionals with a detailed understanding of its interaction with the sympathetic nervous system.

Mechanism of Action: α2-Adrenergic Agonism

This compound functions as an agonist at α2-adrenergic receptors.[3] These receptors are G protein-coupled receptors (GPCRs) that, upon activation, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. In the context of the sympathetic nervous system, α2-adrenergic receptors are located both presynaptically on noradrenergic nerve terminals and postsynaptically on various cells.

The principal effects of lidamidine are mediated through its action on presynaptic α2-autoreceptors in the CNS, specifically in the vasomotor center of the brainstem.[2] Activation of these receptors inhibits the release of norepinephrine, a key neurotransmitter of the sympathetic nervous system.[2] This reduction in norepinephrine release leads to decreased sympathetic tone, resulting in vasodilation, reduced heart rate, and a subsequent lowering of blood pressure.[2]

dot graph "Lidamidine_Signaling_Pathway" { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, label="Signaling Pathway of this compound", labelloc=t, width=8, height=4.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Lidamidine [label="Lidamidine\nHydrochloride", fillcolor="#F1F3F4"]; Alpha2_Receptor [label="Presynaptic α2-Adrenergic\nReceptor (CNS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_Protein [label="Inhibitory G-protein\n(Gi/o)", fillcolor="#FBBC05"]; Adenylyl_Cyclase [label="Adenylyl Cyclase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="↓ intracellular cAMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; NE_Release [label="↓ Norepinephrine\nRelease", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sympathetic_Outflow [label="↓ Sympathetic Outflow", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cardiovascular_Effects [label="↓ Heart Rate\n↓ Peripheral Resistance\n↓ Blood Pressure", shape=ellipse, style=filled, fillcolor="#F1F3F4"];

Lidamidine -> Alpha2_Receptor [label="Binds to"]; Alpha2_Receptor -> G_Protein [label="Activates"]; G_Protein -> Adenylyl_Cyclase [label="Inhibits"]; Adenylyl_Cyclase -> cAMP; Alpha2_Receptor -> NE_Release [label="Inhibits"]; NE_Release -> Sympathetic_Outflow; Sympathetic_Outflow -> Cardiovascular_Effects [label="Leads to"]; } END_OF_DOT Figure 1: Signaling Pathway of this compound.

Quantitative Data on Sympathetic Nervous System Effects

Table 1: Cardiovascular Effects of Intravenous this compound in Anesthetized Dogs

| Dose (mg/kg, i.v.) | Effect on Cardiac Output | Effect on Heart Rate | Effect on Blood Pressure | Effect on Peripheral Resistance |

| > 1 | Reduced | Depressed | Slightly Elevated | Increased |

Data sourced from a study on the cardiovascular and central nervous system effects of this compound.[1]

Table 2: Effects of Lidamidine on Ion Transport in Rabbit Ileum

| Compound | Concentration (M) | Change in Short Circuit Current (μEq/h · cm²) |

| Lidamidine | 10⁻³ | -2.0 ± 0.4 |

This effect is indicative of α2-adrenergic stimulation in the gastrointestinal tract, leading to increased electrolyte absorption.[4]

Experimental Protocols

The following sections outline typical experimental methodologies used to evaluate the effects of this compound on the sympathetic nervous system.

In Vivo Cardiovascular Studies in Anesthetized Animals

Objective: To determine the dose-dependent effects of this compound on cardiovascular parameters such as blood pressure, heart rate, and cardiac output.

Animal Model: Mongrel dogs of either sex, weighing between 10-15 kg.

Anesthesia: Anesthesia is induced with a short-acting barbiturate, such as sodium pentobarbital (30 mg/kg, i.v.), and maintained with supplemental doses as needed to maintain a stable plane of anesthesia.

Surgical Preparation:

-

The animal is placed in a supine position, and the trachea is intubated to ensure a patent airway.

-

The femoral artery is cannulated for the direct measurement of arterial blood pressure using a pressure transducer.

-

The femoral vein is cannulated for the intravenous administration of this compound and other agents.

-

For cardiac output measurement, a thermodilution catheter may be inserted into the pulmonary artery via the jugular vein.

-

Heart rate is monitored using a standard electrocardiogram (ECG).

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., sterile saline) and administered as a slow intravenous bolus injection or as a continuous infusion. A range of doses is typically evaluated to construct a dose-response curve.

Data Acquisition and Analysis: Cardiovascular parameters are continuously recorded using a polygraph or a digital data acquisition system. Data are typically analyzed at baseline and at various time points after drug administration. Statistical analysis, such as analysis of variance (ANOVA) followed by post-hoc tests, is used to determine the significance of the observed changes.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for α2-adrenergic receptors.

Materials:

-

Cell membranes expressing the α2-adrenergic receptor subtype of interest.

-

Radiolabeled ligand with known high affinity for the α2-receptor (e.g., [³H]-clonidine or [³H]-yohimbine).

-

This compound.

-

Assay buffer (e.g., Tris-HCl buffer).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Cell membranes are prepared from tissues or cultured cells known to express α2-adrenergic receptors. This typically involves homogenization and differential centrifugation to isolate the membrane fraction.

-

Binding Assay: A constant concentration of the radiolabeled ligand is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are used to construct a competition binding curve, from which the IC50 (the concentration of lidamidine that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

This compound exerts its primary pharmacological effects through the stimulation of central α2-adrenergic receptors, leading to a significant reduction in sympathetic nervous system outflow. This mechanism of action underlies its observed antihypertensive and antidiarrheal properties. While further research is needed to fully elucidate its binding profile across all adrenergic receptor subtypes and to obtain more detailed quantitative in vivo data, the existing evidence clearly establishes its role as a potent sympatholytic agent. The experimental protocols outlined in this guide provide a framework for the continued investigation of lidamidine and other α2-adrenergic agonists, which are crucial for the development of novel therapeutics targeting the sympathetic nervous system.

References

- 1. Effects of this compound (WHR-1142A), a novel antidiarrheal agent on the cardiovascular and central nervous systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Clonidine and lidamidine (WHR-1142) stimulate sodium and chloride absorption in the rabbit intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Effects of Lidamidine Hydrochloride on Norepinephrine Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lidamidine hydrochloride is an α2-adrenergic receptor agonist that modulates the release of norepinephrine, a critical neurotransmitter in the sympathetic nervous system.[1][2] This technical guide provides a comprehensive overview of the mechanism of action, experimental evidence, and methodologies used to study the effects of this compound on norepinephrine release. By activating presynaptic α2-adrenergic receptors, this compound inhibits the release of norepinephrine, leading to a reduction in sympathetic outflow.[1] This action underlies its therapeutic effects, including its antihypertensive and antidiarrheal properties.[1][3][4] This document details the signaling pathways involved, presents quantitative data from relevant studies, and outlines the experimental protocols necessary for investigating these interactions.

Introduction

This compound, chemically known as 1-(2,6-Dimethylphenyl)-3-methylamidinourea hydrochloride, is a pharmacological agent recognized for its antihypertensive and antidiarrheal activities.[1][4][5] Its primary mechanism of action involves the stimulation of α2-adrenergic receptors.[1][2][6] These receptors are key components of the sympathetic nervous system, regulating the release of neurotransmitters such as norepinephrine.[1] Understanding the intricate effects of this compound on norepinephrine release is crucial for its therapeutic application and for the development of novel drugs targeting the adrenergic system.

Norepinephrine plays a vital role in various physiological processes, including the regulation of blood pressure, heart rate, and gastrointestinal motility.[1] By modulating its release, this compound can effectively influence these functions. This guide will explore the molecular interactions and physiological consequences of this compound's effect on norepinephrine release, providing a valuable resource for professionals in the fields of pharmacology and drug development.

Mechanism of Action: α2-Adrenergic Receptor Agonism

This compound functions as an α2-adrenergic agonist.[1][2] These receptors are predominantly located on presynaptic nerve terminals of sympathetic neurons.[7] When activated, they initiate a negative feedback loop that inhibits the further release of norepinephrine into the synaptic cleft.[7]

The process can be summarized as follows:

-

Binding: this compound binds to and activates presynaptic α2-adrenergic receptors on noradrenergic neurons.

-

G-Protein Coupling: The activated receptor is coupled to an inhibitory G-protein (Gi).

-

Inhibition of Adenylyl Cyclase: The Gi protein inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The reduction in cAMP and direct G-protein modulation affects ion channel activity, specifically by inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels.

-

Inhibition of Neurotransmitter Release: The decreased influx of calcium and hyperpolarization of the neuronal membrane collectively inhibit the exocytosis of vesicles containing norepinephrine.

This sequence of events results in a diminished concentration of norepinephrine in the synapse, leading to reduced stimulation of postsynaptic adrenergic receptors and a decrease in sympathetic tone.[1]

Signaling Pathway Diagram

The signaling cascade initiated by this compound at the presynaptic terminal is illustrated below.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Mechanism of action studies of this compound (WHR-1142A), a novel antidiarrheal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound (WHR-1142A), a novel antidiarrheal agent on the cardiovascular and central nervous systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clonidine and lidamidine (WHR-1142) stimulate sodium and chloride absorption in the rabbit intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

Lidamidine Hydrochloride: An Examination of its Anti-inflammatory and Immunomodulatory Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lidamidine hydrochloride is a pharmaceutical agent historically recognized for its antidiarrheal and antihypertensive properties, which are primarily attributed to its activity as an alpha-2 adrenergic agonist. While the anti-inflammatory and immunomodulatory effects of other alpha-2 adrenergic agonists like clonidine and dexmedetomidine are increasingly documented, the profile of this compound in this regard remains largely unexplored and is marked by early conflicting reports. This technical guide synthesizes the available, albeit limited, scientific literature concerning the potential anti-inflammatory and immunomodulatory effects of this compound. It addresses the historical context of its pharmacological assessment, delves into the established immunomodulatory mechanisms of the broader alpha-2 adrenergic agonist class, and highlights the conspicuous absence of contemporary research and quantitative data for lidamidine itself. This document aims to provide a comprehensive overview for researchers and drug development professionals, pinpointing a significant gap in the current understanding of this compound's full therapeutic potential.

Introduction to this compound

This compound, chemically known as 1-(2,6-Dimethylphenyl)-3-methylamidinourea hydrochloride, was initially developed and investigated for its potent antidiarrheal activity.[1][2] Its mechanism of action was linked to the inhibition of intestinal motility and secretion.[2][3] Further pharmacological studies classified it as an alpha-2 adrenergic agonist, a class of drugs that also includes well-known agents such as clonidine and dexmedetomidine.[4][5] This classification stems from its ability to stimulate alpha-2 adrenergic receptors in the central nervous system, leading to a reduction in sympathetic outflow. This sympatholytic effect results in decreased peripheral vascular resistance and heart rate, underpinning its use as an antihypertensive agent.[4]

While its roles in managing diarrhea and hypertension are established, the potential for this compound to modulate the immune system and inflammatory responses has not been a significant area of research. This stands in contrast to other molecules in its pharmacological class, which have demonstrated notable effects on immune function.

Historical Perspective on Anti-inflammatory Activity

An early pharmacological screening of this compound, published in 1978, reported that the compound exhibited no anti-inflammatory or antibacterial activity .[6] This initial characterization appears to have directed subsequent research away from its potential in inflammatory conditions. The search of scientific literature post-1980 has not revealed any studies that directly challenge this initial finding or specifically investigate the anti-inflammatory properties of this compound in established preclinical models of inflammation.

Immunomodulatory Effects of Alpha-2 Adrenergic Agonists: A Class Effect

While direct evidence for this compound is lacking, a compelling body of research demonstrates that other alpha-2 adrenergic agonists possess significant immunomodulatory capabilities. These effects are largely attributed to the modulation of the sympathetic nervous system's interaction with the immune system.

Alpha-2 adrenergic receptor agonists can suppress the release of catecholamines, which are known to have complex, often pro-inflammatory, effects during an immune response.[4] Furthermore, these agonists may have direct effects on immune cells. For instance, clonidine has been shown to reduce the production of pro-inflammatory cytokines and alter the balance of pro- and anti-inflammatory leukocytes at the site of inflammation.[7] In a clinical setting, clonidine was found to attenuate the early pro-inflammatory response in T-cell subsets following cardiac surgery.[8] Similarly, dexmedetomidine has been reported to dampen immune cell and inflammatory responses.[4]

These findings suggest a potential class effect for alpha-2 adrenergic agonists in immunomodulation. The primary mechanism involves the activation of alpha-2 adrenergic receptors on immune cells and in the central nervous system, which can lead to a downstream dampening of inflammatory signaling pathways.

Potential Signaling Pathways

The immunomodulatory effects of alpha-2 adrenergic agonists are thought to be mediated through a reduction in cyclic adenosine monophosphate (cAMP) levels following receptor activation. This can, in turn, influence the transcription of various cytokines and other inflammatory mediators.

Figure 1. Potential intracellular signaling pathway for alpha-2 adrenergic agonist-mediated anti-inflammatory effects.

Current Gap in Research and Future Directions

Despite the theoretical potential for this compound to exert immunomodulatory effects based on its mechanism as an alpha-2 adrenergic agonist, there is a clear and significant gap in the scientific literature. No published studies to date have specifically investigated its impact on cytokine profiles, immune cell function, or its efficacy in preclinical models of inflammatory or autoimmune diseases.

This presents a unique opportunity for researchers. Key areas for future investigation would include:

-

In vitro studies: Assessing the effect of this compound on cytokine production (e.g., TNF-α, IL-1β, IL-6, IL-10) in stimulated immune cell cultures (e.g., macrophages, lymphocytes).

-

Preclinical models: Evaluating the efficacy of this compound in established animal models of inflammation, such as carrageenan-induced paw edema, collagen-induced arthritis, or inflammatory bowel disease.

-

Comparative studies: Directly comparing the immunomodulatory potency and efficacy of this compound with other alpha-2 adrenergic agonists like clonidine and dexmedetomidine.

Conclusion

The assertion that this compound possesses anti-inflammatory and immunomodulatory properties is not supported by the current body of scientific evidence. Historical data suggests a lack of anti-inflammatory activity, and there has been a notable absence of subsequent research to explore this further. However, the well-documented immunomodulatory effects of other drugs in its class, the alpha-2 adrenergic agonists, provide a strong rationale for a renewed investigation into this compound's potential in this area. For drug development professionals and researchers, this compound represents an under-investigated compound that, given its established safety profile in other indications, may hold untapped therapeutic potential in the treatment of inflammatory and autoimmune disorders. Further research is essential to elucidate whether this compound shares the immunomodulatory characteristics of its pharmacological relatives.

References

- 1. Alpha-2 adrenergic receptor agonists: a review of current clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Immunomodulation—a general review of the current state-of-the-art and new therapeutic strategies for targeting the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Different actions of 2 antidiarrheal agents, lidamidine and loperamide, on motility of the isolated cat colon muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Association of an Alpha-2 Adrenergic Receptor Agonist and Mortality in Patients With COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clonidine and lidamidine (WHR-1142) stimulate sodium and chloride absorption in the rabbit intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action studies of this compound (WHR-1142A), a novel antidiarrheal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clonidine reduces hypersensitivity and alters the balance of pro- and anti-inflammatory leukocytes after local injection at the site of inflammatory neuritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clonidine attenuated early proinflammatory response in T-cell subsets after cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

Lidamidine Hydrochloride and the NF-κB Pathway: A Technical Review of Current Knowledge and Future Research Directions

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Introduction to Lidamidine Hydrochloride

This compound, also known as 1-(2,6-Dimethylphenyl)-3-methylamidinourea hydrochloride (WHR-1142A), is a compound that has been primarily investigated for its antidiarrheal and antihypertensive properties.[1][2] Its mechanism of action in these contexts is most commonly attributed to its activity as an alpha-2 adrenergic agonist.[1] More recently, this compound has been described as an anti-inflammatory and immunomodulatory agent, with suggestions that its primary target is the nuclear factor-kappa B (NF-κB) pathway. However, a 1978 study reported that the compound exhibited no anti-inflammatory activity in the models tested at that time.[3] This highlights the need for modern, detailed molecular studies to clarify its pharmacological profile.

The NF-κB Signaling Pathway: A Key Regulator of Inflammation

The NF-κB pathway is a critical signaling cascade that plays a central role in regulating the immune and inflammatory responses. In an unstimulated state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines like TNF-α, IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows the freed NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Caption: Figure 1: The Canonical NF-κB Signaling Pathway.

This compound's Postulated Role in NF-κB Pathway Inhibition

While specific molecular evidence is lacking, it has been proposed that this compound exerts its anti-inflammatory effects by inhibiting the NF-κB pathway. The precise point of intervention within this pathway has not been elucidated in the available literature. Hypothetically, this compound could act at several levels, such as:

-

Inhibition of IKK complex activation: Preventing the phosphorylation of IκBα.

-

Inhibition of IκBα degradation: Stabilizing the IκBα-NF-κB complex in the cytoplasm.

-

Inhibition of NF-κB nuclear translocation: Preventing the movement of active NF-κB into the nucleus.

-

Inhibition of NF-κB binding to DNA: Blocking the interaction of NF-κB with its target gene promoters.

To validate these possibilities, rigorous experimental investigation is required.

Proposed Experimental Protocols for Investigating this compound's Effect on the NF-κB Pathway

The following are detailed, generalized methodologies for key experiments that could be used to determine if and how this compound targets the NF-κB pathway.

NF-κB Luciferase Reporter Gene Assay

This assay is a common method to quantify the transcriptional activity of NF-κB.

-

Objective: To determine if this compound inhibits TNF-α-induced NF-κB transcriptional activity.

-

Cell Line: Human embryonic kidney (HEK293) cells or a relevant immune cell line (e.g., RAW 264.7 macrophages) stably transfected with a luciferase reporter plasmid containing NF-κB response elements.

-

Methodology:

-

Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

Stimulate the cells with a pro-inflammatory cytokine, such as TNF-α (e.g., 10 ng/mL), for 6-8 hours to activate the NF-κB pathway. Include an unstimulated control group.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay kit.

-

Normalize the luciferase activity to total protein concentration or to the activity of a co-transfected control reporter (e.g., Renilla luciferase) to account for differences in cell viability and transfection efficiency.

-

-

Data Analysis: Calculate the percentage of inhibition of NF-κB activity at each concentration of this compound relative to the TNF-α-stimulated control. Plot a dose-response curve and determine the IC50 value.

Western Blot Analysis of IκBα Degradation and p65 Phosphorylation

This experiment directly assesses key upstream events in the NF-κB signaling cascade.

-

Objective: To determine if this compound inhibits the degradation of IκBα and the phosphorylation of the NF-κB p65 subunit.

-

Cell Line: A suitable cell line that shows a robust NF-κB response, such as HeLa or A549 cells.

-

Methodology:

-

Plate cells and grow to 80-90% confluency.

-

Pre-treat the cells with this compound at various concentrations for 1-2 hours.

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Harvest the cells and prepare cytoplasmic and nuclear protein extracts.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membranes with primary antibodies specific for total IκBα, phospho-IκBα, total p65, and phospho-p65. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Compare the levels of phospho-IκBα, total IκBα, and phospho-p65 in this compound-treated cells to the TNF-α-stimulated controls.